5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17263724
InChI: InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9)
SMILES:
Molecular Formula: C5H5N3OS
Molecular Weight: 155.18 g/mol

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC17263724

Molecular Formula: C5H5N3OS

Molecular Weight: 155.18 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C5H5N3OS
Molecular Weight 155.18 g/mol
IUPAC Name 3-methylsulfanyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile
Standard InChI InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9)
Standard InChI Key PIYUMQJVGBTDLZ-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C(=O)NN1)C#N

Introduction

Structural and Molecular Properties

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile (C₅H₅N₃OS) belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its molecular structure is distinguished by three functional groups: a hydroxyl (-OH) at position 5, a methylthio (-SMe) group at position 3, and a carbonitrile (-CN) substituent at position 4 (Figure 1). These groups confer distinct electronic and steric properties, influencing both reactivity and interactions with biological targets.

Molecular Geometry and Stability

The planar pyrazole ring facilitates π-π stacking interactions, while the hydroxyl group enhances solubility in polar solvents. The methylthio group contributes to hydrophobic interactions, making the compound amphiphilic. Density functional theory (DFT) studies suggest that the hydroxyl and carbonitrile groups participate in intramolecular hydrogen bonding, stabilizing the molecule in its keto-enol tautomeric form.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₅N₃OS
Molecular Weight155.18 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors2 (NH, OH)
Hydrogen Bond Acceptors4 (N, O, S, CN)

Synthesis and Optimization

The synthesis of 5-hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile involves multi-step reactions emphasizing regioselectivity and yield optimization.

Reaction Pathways

A common approach employs a condensation-cyclization sequence starting with β-ketonitriles and hydrazine derivatives. For example, methylthioacetonitrile reacts with hydrazine hydrate under acidic conditions to form the pyrazole core, followed by hydroxylation at position 5. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation.

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureTimeYield
CyclizationHydrazine hydrate, HCl80°C4 h65–70%
HydroxylationH₂O₂, NaOHRT12 h85%

Green Chemistry Advances

Recent efforts focus on solvent-free mechanochemical synthesis, inspired by methodologies used for analogous pyrazole carbonitriles . Ball milling with Fe₃O₄@SiO₂@Tannic acid nanocatalysts reduces reaction times to 1–2 hours while maintaining yields above 80% . This approach minimizes waste and aligns with sustainable chemistry principles.

Chemical Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations, underpinning its utility in drug discovery.

Nucleophilic Substitutions

The methylthio group undergoes nucleophilic displacement with amines or alkoxides, yielding sulfides or ethers. For instance, reaction with morpholine replaces -SMe with -NR₂, enhancing water solubility.

Cyclization Reactions

In the presence of malononitrile, the carbonitrile group participates in [3+2] cycloadditions to form pyrazolo[3,4-d]pyrimidines, scaffolds prevalent in kinase inhibitors .

Table 3: Select Chemical Modifications

Reaction TypeReagentProductApplication
S-AlkylationIodoethane3-Ethylthio derivativeAntibacterial agents
Oxidative HydroxylationH₂O₂, CuSO₄5-Hydroxy-3-sulfonyl derivativeAnti-inflammatory leads

Spectroscopic Characterization

Advanced analytical techniques validate the compound’s structure and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • 3260 cm⁻¹: N-H stretching (pyrazole ring)

  • 2200 cm⁻¹: C≡N stretching (carbonitrile)

  • 1050 cm⁻¹: C-S stretching (methylthio group)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 6.82 (t, J = 7.2 Hz, 1H, pyrazole-H), δ 2.50 (s, 3H, -SCH₃), δ 10.60 (s, 1H, -OH).

  • ¹³C NMR: δ 158.9 (C-OH), δ 115.4 (CN), δ 14.2 (-SCH₃).

Biological Activities and Medicinal Applications

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile exhibits promise in targeting inflammatory and oncological pathways.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 2.1 µM, comparable to celecoxib. Molecular docking reveals hydrogen bonding between the hydroxyl group and COX-2’s Arg120 residue.

Industrial and Research Applications

Beyond pharmacology, this pyrazole derivative serves as:

  • Ligand in catalysis: Chelates transition metals for cross-coupling reactions.

  • Fluorescent probe: Detects Hg²⁺ ions via CN group coordination.

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